2-(But-2-ynyloxy)-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-ynyloxy)-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-ynyloxy)-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-ynyloxy)-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkylating agents, aryl halides, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-2-ynyloxy)-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-(But-2-ynyloxy)-5-phenyl-1,3,4-thiadiazole
- 2-(But-2-ynyloxy)-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-(But-2-ynyloxy)-5-(3-methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-(But-2-ynyloxy)-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of both the but-2-ynyloxy group and the 4-chloro-3-methoxyphenyl group. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H11ClN2O2S |
---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-but-2-ynoxy-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H11ClN2O2S/c1-3-4-7-18-13-16-15-12(19-13)9-5-6-10(14)11(8-9)17-2/h5-6,8H,7H2,1-2H3 |
InChI Key |
CBBJNWQZGLJEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=NN=C(S1)C2=CC(=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.